5-Methylthiophen-3-ol

Description

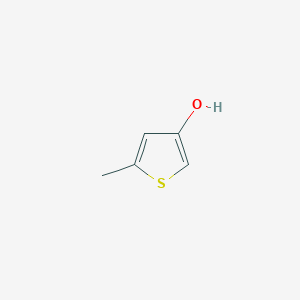

5-Methylthiophen-3-ol (CAS: 2634-17-5) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₆S₂ and an average molecular mass of 130.223 g/mol . Structurally, it consists of a thiophene ring substituted with a methyl group at position 5 and a thiol (-SH) group at position 3. This compound is also known as 3-mercapto-5-methylthiophene and is used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals due to its reactive thiol moiety. Its physical properties include a predicted density of ~1.3 g/cm³ and moderate polarity, influenced by the electron-rich thiophene core and sulfur substituents.

Properties

IUPAC Name |

5-methylthiophen-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-4-2-5(6)3-7-4/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUSAJQEKSDYMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

5-Methylthiophen-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylthiophen-3-ol and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as kinase inhibitors, modulating signaling pathways involved in cell proliferation and survival . The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

5-(Trifluoromethyl)thiophen-3-ol

Molecular Formula : C₅H₃F₃OS

Molecular Mass : 168.14 g/mol

Key Differences :

- Substitution: The methyl group in 5-methylthiophen-3-ol is replaced by a trifluoromethyl (-CF₃) group.

- Electron Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the thiophene ring compared to the methyl group. This increases acidity, as evidenced by its predicted pKa of 8.68 (vs. ~9–10 for typical thiophenethiols) .

- Physical Properties :

- Boiling Point: 74–78°C at 12 mmHg (lower volatility than this compound due to higher molecular mass).

- Density: 1.516 g/cm³ (higher than this compound).

Applications : The -CF₃ group enhances stability against oxidation, making this compound useful in fluorinated drug intermediates.

5-Methyl-4-sulfanyl-4,5-dihydrothiophen-3-ol

Molecular Formula : C₅H₈OS₂

Molecular Mass : 148.24 g/mol

Key Differences :

- Ring Saturation : The thiophene ring is partially saturated (dihydrothiophene), disrupting aromaticity and reducing planarity.

- Substituent Position : A sulfanyl (-SH) group is at position 4 instead of 3.

- Reactivity: The non-aromatic structure may reduce stability but increase susceptibility to addition reactions. Applications: This compound’s reduced aromaticity could make it a candidate for selective hydrogenation studies .

5-Methylthiophene-2-carboxylic Acid

Molecular Formula : C₆H₆O₂S

Molecular Mass : 142.18 g/mol

Key Differences :

5-Chloro-2-methylthiophene Derivatives

Example : 5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene

Molecular Formula : C₁₅H₁₄Cl₂S₂

Molecular Mass : 329.30 g/mol

Key Differences :

- Complexity : Incorporates a cyclopentene ring fused to the thiophene, increasing steric bulk.

- Substituents : Chlorine atoms enhance electrophilic substitution reactivity.

Applications : Such derivatives are explored in materials science for conjugated polymers .

Research Findings and Trends

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) lower pKa and enhance acidity, while electron-donating groups (e.g., -CH₃) stabilize aromatic systems .

- Structural Complexity : Ring saturation or fused rings (e.g., cyclopentene) alter reactivity and applications, favoring materials science over pharmaceuticals .

- Functional Group Diversity : Thiols (-SH) vs. carboxylic acids (-COOH) dictate utility in different synthetic pathways (e.g., nucleophilic substitution vs. condensation reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.